4-((4-Methoxybenzyl)oxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methoxybenzyl)oxy)nicotinic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.25732 g/mol . This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step. The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
Chemical Reactions Analysis
4-((4-Methoxybenzyl)oxy)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that is known for its mild and functional group-tolerant reaction conditions . Major products formed from these reactions include various substituted nicotinic acid derivatives.
Scientific Research Applications
4-((4-Methoxybenzyl)oxy)nicotinic acid has several scientific research applications. Nicotinic acid derivatives have been used in the treatment of diseases such as pneumonia, kidney diseases, and Alzheimer’s disease . They have also shown high efficacy in reducing high levels of fats in the blood, which is beneficial for preventing heart attacks, atherosclerotic diseases, and high blood pressure associated with kidney disease . Additionally, nicotinic acid derivatives have been used as co-agents to reduce high levels of fats in the blood, although undesirable side effects have limited their use .
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyl)oxy)nicotinic acid involves its interaction with nicotinic cholinergic receptors. Nicotinic acid and its derivatives bind stereo-selectively to these receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . This interaction leads to the stimulation of neurons and ultimately blocks synaptic transmission . The compound exerts its effects through a stimulant effect at the locus ceruleus and a reward effect in the limbic system .
Comparison with Similar Compounds
4-((4-Methoxybenzyl)oxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as 4-(4’-Methoxybenzyloxy)phenylboronic acid . While both compounds share similar structural features, this compound is unique in its specific substitution pattern and its applications in reducing high levels of fats in the blood . Other similar compounds include 4-Methoxyphenylboronic acid and 4-Methoxybenzyloxycarbonyl azide .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-15-8-12(13)14(16)17/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
ZFAVXPDJNUDMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.